2-(5-Bromothiophen-2-yl)piperidine
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Overview
Description
2-(5-Bromothiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)piperidine typically involves the coupling of a bromothiophene derivative with a piperidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of boronic acids with halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate for deprotonation.
Solvents: Tetrahydrofuran, dimethylformamide.
Major Products
Substituted Piperidines: Resulting from nucleophilic substitution.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The bromothiophene moiety can influence the compound’s electronic properties, affecting its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
5-Bromothiophen-2-ylpyridine: Another related compound with a pyridine ring.
Uniqueness
2-(5-Bromothiophen-2-yl)piperidine is unique due to the presence of both a piperidine ring and a bromothiophene moiety, which can confer distinct electronic and steric properties . This combination makes it a versatile building block for various synthetic applications .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7,11H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXSDDBKOOFFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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